4-ethoxy-N-methyl-N-phenylbenzamide
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-ethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-11-9-13(10-12-15)16(18)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI Key |
IEDYFTYKLYZUQX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Activity Relationships (SAR) : Ethoxy and morpholine groups in AS-4370 enhance gastrokinetic potency by optimizing steric and electronic interactions with 5-HT4 receptors . The target compound’s N-phenyl group may similarly modulate selectivity.
- Conformational Rigidity : Active anticonvulsant benzamides adopt conformations where substituents orient at 90–120° to the amide plane, enabling hydrogen bonding to targets like voltage-gated sodium channels .
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